An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-fluoro-2-methoxyphenylboronic acid, bearing the CAS Number 2121511-91-7 , is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura reaction. The strategic placement of its functional groups allows for selective transformations, making it a reagent of significant interest in the fields of medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.[2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting. The properties of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2121511-91-7 | [1] |
| Molecular Formula | C₇H₇BClFO₃ | [1] |
| Molecular Weight | 204.39 g/mol | |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Safety Information:
3-Chloro-6-fluoro-2-methoxyphenylboronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. |
Synthesis of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid
The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aromatic precursor followed by quenching with a trialkyl borate. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous compounds.[3][4]
Experimental Protocol: Synthesis
Step 1: Lithiation of 2-chloro-4-fluoro-1-methoxybenzene
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-chloro-4-fluoro-1-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS.
Step 2: Borylation and Hydrolysis
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To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise, again maintaining a low internal temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Chloro-6-fluoro-2-methoxyphenylboronic acid by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.
Caption: Synthetic workflow for 3-Chloro-6-fluoro-2-methoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][5] 3-Chloro-6-fluoro-2-methoxyphenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 3-chloro-6-fluoro-2-methoxyphenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
3-Chloro-6-fluoro-2-methoxyphenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
To a reaction vessel, add the aryl bromide, 3-Chloro-6-fluoro-2-methoxyphenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Stability and Handling Considerations
Boronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways. Phenylboronic acids, particularly those with electron-withdrawing groups, can undergo protodeboronation, especially in the presence of strong acids or bases at elevated temperatures. It is recommended to store 3-Chloro-6-fluoro-2-methoxyphenylboronic acid in a cool, dry place under an inert atmosphere to minimize degradation. For Suzuki-Miyaura reactions, using the boronic acid in slight excess (1.2-1.5 equivalents) can help to compensate for any potential decomposition during the reaction.
Spectroscopic Data
As of the time of this writing, comprehensive, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 3-Chloro-6-fluoro-2-methoxyphenylboronic acid is limited. Researchers are strongly encouraged to acquire and interpret their own analytical data to confirm the identity and purity of the material before use. The expected ¹H and ¹³C NMR spectral features would include signals corresponding to the aromatic protons and carbons, the methoxy group, and characteristic splitting patterns due to fluorine-carbon and fluorine-proton coupling.
Conclusion
3-Chloro-6-fluoro-2-methoxyphenylboronic acid is a valuable and versatile building block for organic synthesis. Its trifunctionalized aromatic ring provides a handle for the construction of complex molecules with potential applications in drug discovery and materials science. A solid understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to effectively utilize this reagent in their synthetic endeavors. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this important synthetic tool.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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AOBChem. (n.d.). 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. Retrieved February 4, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 4, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 4, 2026, from [Link]
- Epp, K. M., et al. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. EP 2231678 A1.
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